Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate
Description
Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate is a nicotinic acid derivative featuring a cyano group at position 5, a methyl ester at position 3, and a (4-methoxybenzyl)amino substituent at position 4. This compound is structurally related to ligands and intermediates used in medicinal chemistry, particularly in neuroinflammation imaging and hydrogen peroxide-sensitive probes .
Properties
IUPAC Name |
methyl 5-cyano-6-[(4-methoxyphenyl)methylamino]-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-15(17(21)23-3)8-13(9-18)16(20-11)19-10-12-4-6-14(22-2)7-5-12/h4-8H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSDTOAYSAKEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC2=CC=C(C=C2)OC)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinate Core: The nicotinate core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Attachment of the Methoxybenzylamino Group: This step involves the reaction of the nicotinate core with 4-methoxybenzylamine under specific conditions to form the desired amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to amines or alcohols.
Scientific Research Applications
Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally analogous derivatives, differing primarily in the substituent at position 5. Key physicochemical parameters are summarized in Table 1.
Table 1: Comparison of Methyl 5-cyano-6-substituted-2-methylnicotinates
| Compound Name (CAS) | Substituent at Position 6 | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|
| Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate (Discontinued) | (4-Methoxybenzyl)amino | C₁₈H₁₈N₃O₃ | 327.36 | N/A | N/A | N/A |
| Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate (303146-31-8) | 4-Fluorophenoxy | C₁₅H₁₁FN₂O₃ | 286.26 | 1.33 | 389.3 | 1.02 |
| Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate (303146-33-0) | 4-Methoxyphenoxy | C₁₆H₁₄N₂O₄ | 298.29 | 1.28 | 426.5 | -1.23 |
| Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate (303146-41-0) | 2,4-Dichlorophenoxy | C₁₅H₁₀Cl₂N₂O₃ | 337.16 | 1.45 | 427.1 | -2.88 |
| Methyl 6-(furan-2-yl)-2-methylnicotinate (1184862-92-7) | Furan-2-yl | C₁₂H₁₁NO₃ | 217.22 | N/A | N/A | N/A |
Key Observations :
Substituent Effects on Boiling Point: The dichlorophenoxy derivative (CAS 303146-41-0) exhibits the highest predicted boiling point (427.1°C), likely due to increased molecular weight and halogen-induced polarity . The methoxyphenoxy analog (CAS 303146-33-0) follows closely (426.5°C), while the fluorophenoxy variant (CAS 303146-31-8) has a significantly lower boiling point (389.3°C), reflecting reduced van der Waals interactions from fluorine’s smaller atomic radius .
Acidity (pKa): The amino substituent in the target compound may confer basicity, but its pKa is undocumented. In contrast, phenoxy-substituted analogs show strongly acidic pKa values (ranging from -2.88 to 1.02), influenced by electron-withdrawing groups (e.g., Cl, F) that stabilize deprotonation .
Density: The dichlorophenoxy derivative (1.45 g/cm³) has the highest density, attributed to chlorine’s high atomic mass .
Biological Activity
Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound is characterized by the presence of a cyano group and a methoxybenzyl moiety, contributing to its biological activities. The molecular formula is , with a molecular weight of 298.34 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida albicans | 0.83 µM |
These results indicate that the compound possesses potent inhibitory effects against both Gram-negative bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Neuroprotective Effects
Research has also explored the neuroprotective effects of related compounds within the same class. For instance, analogs have been shown to interact with monoamine oxidase (MAO), which plays a crucial role in neurotoxicity associated with neurodegenerative diseases. Compounds that inhibit MAO-B have demonstrated protective effects in models of Parkinson's disease, indicating that this compound may share similar mechanisms .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.
- Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress in neuronal cells and contributing to its neuroprotective effects.
- Membrane Permeability : The hydrophobic nature of the compound allows it to traverse biological membranes effectively, enhancing its bioavailability and therapeutic potential .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several derivatives including this compound, it was found that this compound showed significant activity against clinical strains of E. coli and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds on dopaminergic neurons. The results indicated that compounds with similar structures could significantly reduce neuronal death induced by neurotoxic agents, suggesting a promising avenue for developing treatments for neurodegenerative diseases .
Q & A
Q. What analytical techniques are recommended for confirming the structure of Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate?
To confirm the structure, use high-resolution mass spectrometry (HRMS) for accurate molecular weight determination (e.g., ESI-HRMS with a calculated [M+H]⁺ of 695.2936 and observed 695.2954, indicating <0.3 ppm error) . Complement this with X-ray crystallography for absolute stereochemical confirmation, as demonstrated for structurally analogous nicotinate derivatives . Proton and carbon NMR should also be employed to verify substituent positions and functional group integration.
Q. What synthetic routes introduce the 4-methoxybenzylamino group into nicotinate derivatives?
The 4-methoxybenzylamino group can be introduced via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic displacement : React a chloronicotinate intermediate with 4-methoxybenzylamine under inert conditions, as seen in analogous syntheses of methyl 6-chloro-4-((2-(methylthio)phenyl)amino)nicotinate (100% yield in entry 433) .
- Protecting group strategies : Use 4-methoxybenzyl (PMB) as a temporary protecting group for amines, followed by deprotection under acidic or oxidative conditions .
Advanced Research Questions
Q. How can researchers optimize yields when synthesizing this compound, given the sensitivity of the cyano group?
- Reaction conditions : Perform reactions under anhydrous conditions in high-boiling solvents like mesitylene (140°C, 6 hours) to minimize hydrolysis of the cyano group .
- Catalysis : Use palladium-based catalysts (e.g., bis(η³-allyl)-μ-chloropalladium(II)) to enhance coupling efficiency .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the product while avoiding prolonged exposure to moisture .
Q. How should discrepancies between calculated and observed HRMS data be resolved?
Minor discrepancies (e.g., Δm/z = 0.0018 in ) may arise from isotopic abundance or instrumental calibration errors. To address this:
- Replicate measurements : Acquire HRMS data in triplicate.
- Internal standards : Use a calibrant like sodium trifluoroacetate for real-time mass correction.
- High-resolution instruments : Employ Fourier-transform ion cyclotron resonance (FT-ICR) MS for sub-ppm accuracy.
Q. What purification strategies are effective for this compound with poor solubility?
- Solvent optimization : Use mixed solvents (e.g., dichloromethane/methanol) for recrystallization.
- Chromatography : Apply reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .
- Derivatization : Temporarily convert the compound into a more soluble ester or salt form for easier handling .
Q. Which protecting groups are compatible with the 4-methoxybenzylamino moiety during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
